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molecular formula C11H8ClN5 B8372740 6-Chloro-5-pyridin-3-ylethynyl-pyrimidine-2,4-diamine

6-Chloro-5-pyridin-3-ylethynyl-pyrimidine-2,4-diamine

Cat. No. B8372740
M. Wt: 245.67 g/mol
InChI Key: AYMLRQXQZPMGBT-UHFFFAOYSA-N
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Patent
US08916548B2

Procedure details

The title compound is synthesized according to general procedure GP2 starting from 1.0 g (3.7 mmol) 6-chloro-5-iodo-pyrimidine-2,4-diamine, 494 g (4.79 mmol) 3-ethynylpyridine, 70 mg (0.37 mmol) CuI, 259 mg (0.37 mmol) PdCl2(PPh3)2 and 85 mL triethylamine in 60 mL dry DMF. Yield after purification by chromatography on silica gel: 800 mg (88%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
494 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
CuI
Quantity
70 mg
Type
catalyst
Reaction Step Five
Quantity
259 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[C:3]=1I.[C:11]([C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1)#[CH:12].C(N(CC)CC)C>CN(C=O)C.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[C:3]=1[C:12]#[C:11][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1 |^1:35,54|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C(=NC(=N1)N)N)I
Step Two
Name
Quantity
494 g
Type
reactant
Smiles
C(#C)C=1C=NC=CC1
Step Three
Name
Quantity
85 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
CuI
Quantity
70 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
259 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield
CUSTOM
Type
CUSTOM
Details
after purification by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC(=N1)N)N)C#CC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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